N,N-Dimethyl-N'-(2-m-tolyl-quinazolin-4-yl)-propane-1,3-diamine
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Overview
Description
“N,N-Dimethyl-N’-(2-m-tolyl-quinazolin-4-yl)-propane-1,3-diamine” is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-Dimethyl-N’-(2-m-tolyl-quinazolin-4-yl)-propane-1,3-diamine” typically involves multi-step organic reactions. One common route might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Substitution Reactions:
Amine Functionalization:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N,N-Dimethyl-N’-(2-m-tolyl-quinazolin-4-yl)-propane-1,3-diamine” can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the amine groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its quinazoline core, which is known for various pharmacological activities.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of “N,N-Dimethyl-N’-(2-m-tolyl-quinazolin-4-yl)-propane-1,3-diamine” would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another quinazoline-based drug used in cancer therapy.
Uniqueness
“N,N-Dimethyl-N’-(2-m-tolyl-quinazolin-4-yl)-propane-1,3-diamine” is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties compared to other quinazoline derivatives.
Properties
IUPAC Name |
N',N'-dimethyl-N-[2-(3-methylphenyl)quinazolin-4-yl]propane-1,3-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4.ClH/c1-15-8-6-9-16(14-15)19-22-18-11-5-4-10-17(18)20(23-19)21-12-7-13-24(2)3;/h4-6,8-11,14H,7,12-13H2,1-3H3,(H,21,22,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODPYXMNWBWYLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NCCCN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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